molecular formula C8H4BrClN2 B13666954 2-Bromo-7-chloroquinazoline

2-Bromo-7-chloroquinazoline

Cat. No.: B13666954
M. Wt: 243.49 g/mol
InChI Key: GSYLBDCQNYKSEW-UHFFFAOYSA-N
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Description

2-Bromo-7-chloroquinazoline is a heterocyclic compound with the molecular formula C8H4BrClN2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used as a pharmaceutical intermediate, playing a crucial role in the synthesis of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloroquinazoline typically involves the following steps :

    Starting Materials: 2-amino-4-bromo-benzaldehyde and urea.

    Reaction Conditions: The mixture is heated to 180°C for 2 hours in an oil bath.

    Intermediate Formation: The reaction mixture is cooled, and water is added to precipitate the intermediate 7-bromoquinazolin-2(1H)-one.

    Final Product Formation: The intermediate is then reacted with phosphorus oxychloride (POCl3) at 110°C for 3 hours under nitrogen atmosphere. The reaction mixture is cooled and extracted with ethyl acetate to obtain the crude product, which is purified by chromatography.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-chloroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: These reactions are less common but can be used to modify the quinazoline ring structure.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution with an amine nucleophile can yield aminoquinazoline derivatives .

Scientific Research Applications

2-Bromo-7-chloroquinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloroquinazoline is primarily related to its ability to interact with specific molecular targets. These interactions often involve:

Comparison with Similar Compounds

    2-Chloroquinazoline: Similar structure but lacks the bromine atom.

    7-Bromoquinazoline: Similar structure but lacks the chlorine atom.

    2,4-Dichloroquinazoline: Contains two chlorine atoms instead of one bromine and one chlorine.

Uniqueness: 2-Bromo-7-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

2-bromo-7-chloroquinazoline

InChI

InChI=1S/C8H4BrClN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H

InChI Key

GSYLBDCQNYKSEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Cl)Br

Origin of Product

United States

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